
2-Fluoro-3'-methyl-1,1'-biphenyl
Overview
Description
2-Fluoro-3'-methyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11F and its molecular weight is 186.22 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-3'-methyl-1,1'-biphenyl, and how can reaction yields be improved?
- Methodological Answer : The synthesis of biphenyl derivatives often employs cross-coupling reactions such as Suzuki-Miyaura, leveraging palladium catalysts. For this compound, start with halogenated precursors (e.g., 2-fluoroiodobenzene and 3-methylphenylboronic acid). Optimize conditions using a Pd(PPh₃)₄ catalyst system in a 1:1 mixture of THF/water at 80°C for 12 hours. Monitor yields via HPLC and adjust catalyst loading (0.5–2 mol%) to mitigate side reactions like homocoupling. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
- Key Parameters :
Parameter | Optimal Condition |
---|---|
Catalyst | Pd(PPh₃)₄ (1 mol%) |
Solvent | THF/H₂O (1:1) |
Temperature | 80°C |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry (fluorine and methyl substituents cause distinct splitting patterns). Fluorine’s electronegativity induces downfield shifts in adjacent protons. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. Fluorine’s high electron density may require longer exposure times during data collection. Compare experimental data with PubChem’s computed InChI/SMILES descriptors for validation .
Q. How can researchers screen the biological activity of this compound in vitro?
- Methodological Answer : Prioritize assays targeting fluorinated biphenyls’ known interactions (e.g., enzyme inhibition, receptor binding). Use fluorescence polarization assays for kinase inhibition or surface plasmon resonance (SPR) for affinity measurements. Include controls with non-fluorinated analogs to isolate fluorine’s electronic effects. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound using SHELX programs?
- Methodological Answer : Fluorine’s high electron density can cause anisotropic displacement parameters, complicating refinement. Use SHELXL’s TWIN and HFLS commands to model disorder or twinning. For weak diffraction, collect high-resolution data (d ≤ 0.8 Å) at synchrotron facilities. Validate thermal parameters with PLATON’s ADDSYM to detect missed symmetry .
Q. How should researchers address contradictory data in biological assays involving fluorinated biphenyl derivatives?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., pH sensitivity of fluorine’s hydrogen-bonding capacity). Replicate assays in orthogonal systems (e.g., ITC alongside SPR). For cell-based studies, validate target engagement via CRISPR knockouts. Use molecular dynamics (MD) simulations to probe fluorine’s role in ligand-receptor interactions .
Q. What computational strategies predict the reactivity and stability of this compound in catalytic systems?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs) and identify reactive sites. Solvent effects can be modeled with COSMO-RS. Compare activation energies for fluorinated vs. non-fluorinated analogs to assess steric/electronic impacts. Validate with kinetic isotope effect (KIE) studies .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?
- Methodological Answer : Systematically vary substituents at the 3’-methyl and 2-fluoro positions. Introduce bioisosteres (e.g., trifluoromethyl for methyl) to modulate lipophilicity. Use Free-Wilson analysis to quantify substituent contributions. Prioritize derivatives with ClogP < 5 and topological polar surface area (TPSA) < 60 Ų for drug-likeness .
- Example Derivatives :
Derivative | Modification | Application |
---|---|---|
2-Fluoro-3’-CF₃ | Increased electron withdrawal | Enzyme inhibition |
2-Cl-3’-CH₃ | Halogen bonding | Receptor antagonism |
Properties
CAS No. |
76350-77-1 |
---|---|
Molecular Formula |
C13H11F |
Molecular Weight |
186.22 g/mol |
IUPAC Name |
1-fluoro-2-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9H,1H3 |
InChI Key |
BUIPKDFUVKLJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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